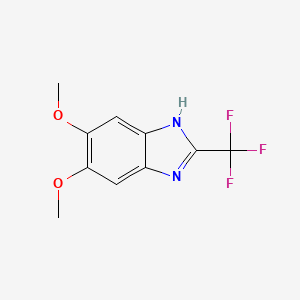

Benzimidazole, 5,6-dimethoxy-2-(trifluoromethyl)-

Description

Benzimidazole derivatives are heterocyclic compounds with a fused benzene and imidazole ring, widely recognized for their diverse pharmacological applications, including antimicrobial, antiviral, anticancer, and antiparasitic activities . The compound 5,6-dimethoxy-2-(trifluoromethyl)-1H-benzimidazole features methoxy groups at positions 5 and 6 and a trifluoromethyl (-CF₃) group at position 2. These substituents critically influence its electronic, steric, and metabolic properties, enhancing its biological potency and selectivity compared to simpler benzimidazole analogues .

The trifluoromethyl group is particularly notable for its electron-withdrawing nature and metabolic stability, which often improves drug-like properties such as bioavailability and resistance to enzymatic degradation . The 5,6-dimethoxy substituents may contribute to enhanced solubility and target binding through hydrogen bonding or hydrophobic interactions .

Propriétés

Numéro CAS |

89427-13-4 |

|---|---|

Formule moléculaire |

C10H9F3N2O2 |

Poids moléculaire |

246.19 g/mol |

Nom IUPAC |

5,6-dimethoxy-2-(trifluoromethyl)-1H-benzimidazole |

InChI |

InChI=1S/C10H9F3N2O2/c1-16-7-3-5-6(4-8(7)17-2)15-9(14-5)10(11,12)13/h3-4H,1-2H3,(H,14,15) |

Clé InChI |

KKUSEXKTNFXEAQ-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C2C(=C1)NC(=N2)C(F)(F)F)OC |

Origine du produit |

United States |

Méthodes De Préparation

Condensation of 4,5-Dimethoxy-o-Phenylenediamine with Trifluoroacetic Acid

One of the most direct and commonly used methods involves the cyclocondensation of 4,5-dimethoxy-o-phenylenediamine with trifluoroacetic acid. This reaction proceeds via the formation of an intermediate imine, followed by cyclization and dehydration to yield the benzimidazole ring with the trifluoromethyl substituent at the 2-position.

- Solvent: Acetonitrile or ethanol.

- Temperature: Typically 80°C to 85°C.

- Molar ratio: Diamine to trifluoroacetic acid in the range of 1:1 to 1:3, optimized for yield.

- Reaction time: Several hours (6-12 h) under reflux.

This method benefits from the use of relatively mild conditions and commercially available starting materials. The reaction avoids hazardous reagents and is amenable to scale-up.

Multi-Step Synthesis via Stobbe Condensation and Cyclization (Patent WO2015005615A1)

A patented method describes a two-step synthesis involving:

- Step 1: Stobbe condensation between a substituted benzaldehyde derivative and an ester to form an intermediate compound.

- Step 2: Cyclization of the intermediate with an amidine or amine source to form the benzimidazole core.

Key features of this method include:

- Use of bases such as potassium tert-butoxide or sodium methoxide.

- Solvents such as methanol, ethanol, acetonitrile, or methylene chloride.

- Reaction temperatures of 50°C to 55°C for the condensation and 80°C to 85°C for cyclization.

- Molar ratios carefully controlled for optimal yield (e.g., 1:1.4 for condensation, 1:2.8 for cyclization).

This method is advantageous for large-scale production due to:

- Use of low-cost starting materials.

- Avoidance of dangerous reagents.

- No requirement for additional separation steps during synthesis.

- High yields of the benzimidazole derivatives.

Although this patent specifically mentions trifluoromethyl substitution at the 2-position, it also includes methoxy substituents on the aromatic ring, making it applicable for synthesizing benzimidazole, 5,6-dimethoxy-2-(trifluoromethyl)-.

Catalytic Solvent-Free Synthesis Using Nanoparticle Catalysts

Recent research (2023) has introduced environmentally benign catalytic methods for synthesizing 2-substituted benzimidazoles, including trifluoromethyl derivatives:

- Catalysts such as titanium dioxide nanoparticles (TiO2 P25), nanocrystalline magnesium oxide, and nano-iron oxide (Fe2O3) have been used effectively.

- Reactions are performed solvent-free or in aqueous media.

- Reaction times are reduced (minutes to a few hours).

- High yields (typically >85%) are reported.

- Catalysts are recyclable, enhancing sustainability.

These methods involve the condensation of 4,5-dimethoxy-o-phenylenediamine with trifluoromethyl-substituted aldehydes or acids under mild conditions, with the catalyst activating the aldehyde and imine intermediates to facilitate cyclization.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalyst/Base | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|---|

| Condensation with trifluoroacetic acid | 4,5-Dimethoxy-o-phenylenediamine + trifluoroacetic acid | None or acid catalyst | Acetonitrile, ethanol | 80-85 | 6-12 h | 70-85 | Simple, mild conditions | Longer reaction time |

| Stobbe condensation + cyclization (Patent WO2015005615A1) | Substituted benzaldehyde + ester + amidine | Potassium tert-butoxide, sodium methoxide | Methanol, ethanol, acetonitrile | 50-55 (condensation), 80-85 (cyclization) | Several hours | 80-90 | High yield, scalable, safe reagents | Multi-step process |

| Nanoparticle catalyzed solvent-free | 4,5-Dimethoxy-o-phenylenediamine + trifluoromethyl aldehyde | TiO2, MgO, Fe2O3 nanoparticles | None or water | 25-100 | 0.5-3 h | 85-95 | Eco-friendly, fast, recyclable catalyst | Requires catalyst preparation |

In-Depth Reaction Mechanisms and Notes

Cyclocondensation Mechanism

The key step in benzimidazole synthesis is the cyclocondensation between the o-phenylenediamine derivative and the trifluoromethyl source (acid or aldehyde). The mechanism involves:

- Formation of an imine intermediate by nucleophilic attack of the amine group on the carbonyl carbon.

- Intramolecular cyclization via nucleophilic attack of the second amine on the imine carbon.

- Dehydration to form the aromatic benzimidazole ring.

The electron-donating methoxy groups at positions 5 and 6 influence the electron density on the aromatic ring, potentially affecting reaction rates and regioselectivity.

Role of Catalysts and Bases

- Strong bases like potassium tert-butoxide facilitate the condensation by deprotonating intermediates and stabilizing transition states.

- Nanoparticle catalysts activate the carbonyl group of aldehydes or acids, lowering activation energy and enabling milder reaction conditions.

- Acid catalysts can promote imine formation and dehydration steps.

Summary and Recommendations for Laboratory Preparation

For laboratory-scale synthesis of benzimidazole, 5,6-dimethoxy-2-(trifluoromethyl)-, the following procedure is recommended based on yield, safety, and simplicity:

- Use 4,5-dimethoxy-o-phenylenediamine as the diamine precursor.

- React with trifluoroacetic acid in acetonitrile solvent.

- Heat the mixture at 80-85°C under reflux for 8-12 hours.

- Monitor reaction progress by thin-layer chromatography or NMR.

- Isolate the product by filtration or extraction, followed by recrystallization.

For scale-up or industrial production, the patented Stobbe condensation followed by cyclization provides a cost-effective and high-yielding route with safer reagents and no need for complex purification steps.

Analyse Des Réactions Chimiques

Types of Reactions: Benzimidazole, 5,6-dimethoxy-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using peroxides in acidic conditions.

Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Trifluoroacetonitrile in the presence of a base.

Major Products:

Oxidation: Formation of benzimidazolequinones.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives.

Applications De Recherche Scientifique

Benzimidazole, 5,6-dimethoxy-2-(trifluoromethyl)- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Exhibits significant antimicrobial and antifungal activities.

Medicine: Potential anticancer agent due to its ability to inhibit the growth of various cancer cell lines.

Industry: Used in the development of new materials with enhanced chemical stability and biological activity.

Mécanisme D'action

The mechanism of action of benzimidazole, 5,6-dimethoxy-2-(trifluoromethyl)- involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Comparison with Similar Benzimidazole Derivatives

Trifluoromethyl (-CF₃) at Position 2

- Antiviral Activity : A study by Tonelli et al. demonstrated that 2-trifluoromethyl benzimidazole (compound 27 ) exhibited superior potency against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV) compared to its 2-methyl analogue (compound 28 ). EC₅₀ values for compound 27 were 11 µM (CVB-5) and 22 µM (RSV), versus 47 µM and >100 µM for compound 28 , respectively .

- Antiprotozoal Activity: 2-Trifluoromethyl benzimidazoles synthesized via Phillips cyclocondensation showed nanomolar efficacy against Giardia intestinalis and Entamoeba histolytica, outperforming metronidazole in vitro .

Trifluoromethyl (-CF₃) at Position 6

- Cytotoxicity : In contrast, Reddy et al. found that introducing -CF₃ at position 6 reduced cytotoxicity against cancer cell lines (e.g., A549 lung cancer cells), suggesting substituent position profoundly affects activity .

Halogen vs. Trifluoromethyl Substituents

- Cytotoxicity : Fluorine or chlorine at position 2 (e.g., compound 30 ) demonstrated potent cytotoxicity (IC₅₀ ~3 µM in leukemic cells), while bulkier groups like bromine or benzyl reduced activity .

- Enzyme Inhibition : A trifluoromethyl group in benzimidazole-based CK1δ/ε inhibitors (compound 5 ) achieved an IC₅₀ of 0.022 µM, outperforming halogenated analogues (e.g., compound 6 , IC₅₀ = 0.048 µM) .

Comparison with Other Substituted Benzimidazoles

5,6-Dimethoxy vs. 5,6-Dichloro

- Prostate Cancer : 5,6-Dichloro derivatives with -CF₃ demonstrated enhanced androgen receptor antagonism, comparable to bicalutamide, a clinical antiandrogen .

Methoxy vs. Nitro Groups

Structural-Activity Relationship (SAR) Trends

Key Research Findings and Contradictions

- Contradiction in Substituent Position : While -CF₃ at position 2 enhances antiviral and enzyme-inhibitory activity, its placement at position 6 reduces cytotoxicity, underscoring the importance of regiochemistry .

- Context-Dependent Efficacy : In proton pump inhibitors (PPIs), -CF₃ initially improved activity but was later replaced by fluoroalkoxy groups for better stability, highlighting therapeutic context as a critical factor .

Activité Biologique

Benzimidazole, 5,6-dimethoxy-2-(trifluoromethyl)- is a notable compound within the benzimidazole family, characterized by its fused benzene and imidazole ring structure. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmaceuticals and agriculture. The following sections delve into its synthesis, biological activities, and relevant case studies.

- Molecular Formula : C₁₀H₈F₃N₂O₂

- Molecular Weight : 246.19 g/mol

- Density : 1.393 g/cm³

- Boiling Point : 330.9 °C at 760 mmHg

Synthesis

The synthesis of benzimidazole, 5,6-dimethoxy-2-(trifluoromethyl)- typically involves multi-step organic reactions. The presence of methoxy groups at the 5 and 6 positions and a trifluoromethyl group at the 2 position enhances its reactivity and biological potential.

Biological Activities

Benzimidazole derivatives are known for a wide range of biological activities:

1. Anticancer Properties

Benzimidazole derivatives have been extensively studied for their anticancer properties. For instance, certain analogues have shown significant inhibition of cancer cell proliferation by targeting various cellular pathways.

- Case Study : A study highlighted that a benzimidazole derivative exhibited potent activity against Polo-like kinase 1 (PLK1), a key regulator in mitotic progression. This compound demonstrated significant antitumor activity in vitro and in vivo models .

2. Antidiabetic Effects

Research indicates that benzimidazole compounds may also possess antidiabetic properties, potentially through mechanisms involving glucose metabolism modulation.

- Findings : In vitro assays revealed that some benzimidazole derivatives improved insulin sensitivity and glucose uptake in skeletal muscle cells .

3. Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of benzimidazole derivatives against various pathogens.

- Research Findings : A series of benzimidazole derivatives were tested against protozoal infections such as Giardia intestinalis and Trichomonas vaginalis, with some compounds showing IC50 values below 1 µM, indicating potent activity compared to standard treatments .

4. Anti-inflammatory Effects

Benzimidazoles have been identified as potential anti-inflammatory agents by interacting with various receptors involved in inflammatory processes.

- Study Insights : Certain derivatives were found to inhibit IL-6 and TNF-α production more effectively than conventional anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often linked to their structural modifications. The following table summarizes key findings from SAR studies:

| Compound | Substituents | Activity | IC50 Value |

|---|---|---|---|

| Compound A | -Cl at position 5 | Anticancer | 0.7 nM |

| Compound B | -CF3 at position 2 | Antimicrobial | <1 µM |

| Compound C | -OCH3 at positions 5 & 6 | Anti-inflammatory | 0.12 nM |

Q & A

Q. What synthetic methodologies are effective for synthesizing 5,6-dimethoxy-2-(trifluoromethyl)-benzimidazole and related derivatives?

Synthesis typically involves multi-step protocols:

- Condensation reactions : Cyclization of 1,2-diaminobenzene derivatives with trifluoromethyl-containing carbonyl precursors under acidic conditions (e.g., HCl or polyphosphoric acid) .

- Cross-coupling strategies : Cu(I)/TMEDA-catalyzed coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with amines, optimized for regioselectivity and yield (e.g., 70–85% yields under ligand-controlled conditions) .

- Microwave-assisted synthesis : Reduces reaction time and improves purity for halogenated analogs .

Key considerations : Solvent choice (e.g., DMF for polar intermediates), temperature control (60–120°C), and purification via column chromatography or recrystallization .

Q. How are structural and electronic properties of 5,6-dimethoxy-2-(trifluoromethyl)-benzimidazole characterized?

- Spectroscopic analysis :

- Computational modeling : Density Functional Theory (DFT) predicts electron-withdrawing effects of the trifluoromethyl group and hydrogen-bonding interactions .

- X-ray crystallography : Resolves crystal packing and substituent orientation (e.g., dihedral angles between benzimidazole rings and substituents) .

Advanced Research Questions

Q. How do substituent positions (e.g., 5,6-dimethoxy vs. 4,5-dichloro) influence biological activity?

- Antimicrobial activity : Dihalogenated derivatives (e.g., 5,6-dibromo-4,7-dichloro analogs) exhibit stronger inhibition (MIC = 0.49 µg/mL against Bacillus subtilis) than mono-halogenated variants due to enhanced lipophilicity and membrane penetration .

- Enzyme inhibition : Trifluoromethyl groups at position 2 enhance binding to hydrophobic enzyme pockets (e.g., casein kinase CK1δ/ε, IC₅₀ = 0.022 µM) . Methoxy groups may reduce metabolic degradation but require optimization for solubility .

Methodological tip : Use isosteric replacement (e.g., Cl → CF₃) in structure-activity relationship (SAR) studies to balance potency and pharmacokinetics .

Q. What experimental designs address contradictions in reported biological data for benzimidazole derivatives?

- Control for substituent effects : Compare 5,6-dimethoxy derivatives with 5,6-dichloro analogs to isolate electronic vs. steric contributions .

- Dosage-dependent assays : Test across a wide concentration range (nM–µM) to differentiate therapeutic vs. cytotoxic effects (e.g., IC₅₀ = 3 µM in leukemic cells vs. toxicity at >10 µM) .

- Orthogonal validation : Combine enzymatic assays (e.g., kinase inhibition) with cellular models (e.g., apoptosis assays) to confirm mechanisms .

Q. How can synthetic yields be optimized for lab-scale production of 5,6-dimethoxy-2-(trifluoromethyl)-benzimidazole?

- Catalyst screening : Cu(I)/TMEDA systems improve cross-coupling efficiency (yields >80%) compared to traditional Pd-based catalysts .

- Solvent-free conditions : Reduce side reactions in condensation steps (e.g., using molten urea as a solvent) .

- Purification protocols : Employ preparative HPLC for high-purity isolates (>98%) or silica gel chromatography for cost-effective scaling .

Safety and Handling

Q. What safety protocols are critical when handling 5,6-dimethoxy-2-(trifluoromethyl)-benzimidazole?

- Exposure control : Use fume hoods and PPE (nitrile gloves, Tyvek® suits) to prevent skin/eye irritation .

- Waste management : Halogenated byproducts require neutralization (e.g., with 10% NaOH) before disposal .

- Emergency response : Immediate rinsing with water for eye/skin contact; monitor for hepatic toxicity in chronic exposure scenarios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.